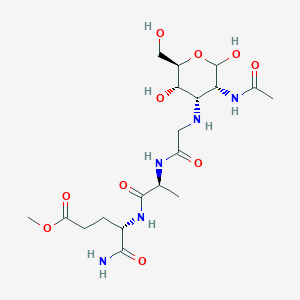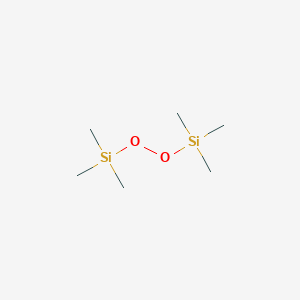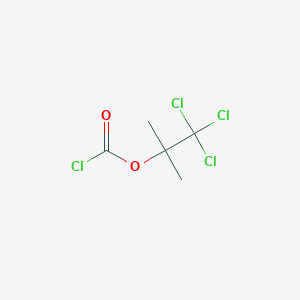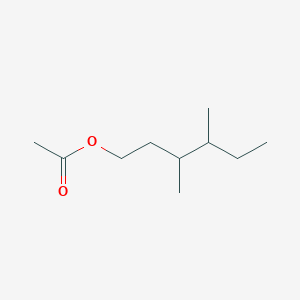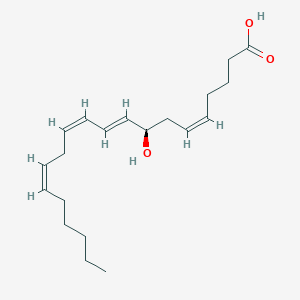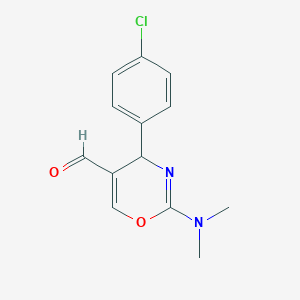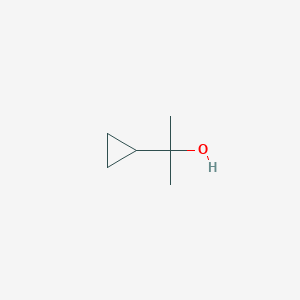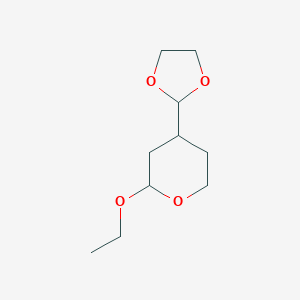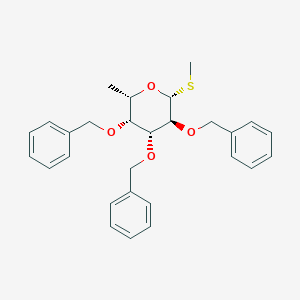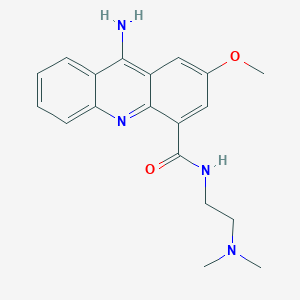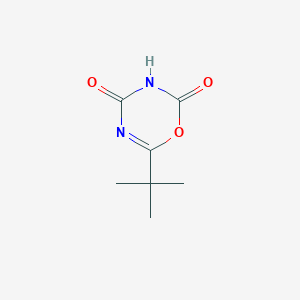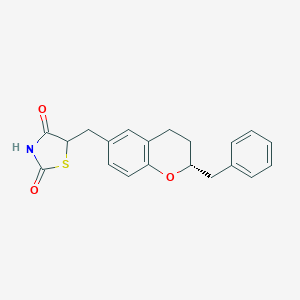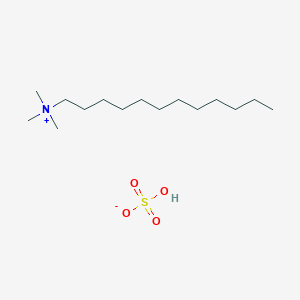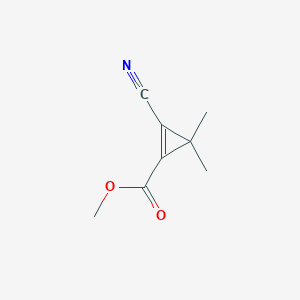
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate (MDCC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDCC is a cyclopropene derivative that has a cyano group and a methyl ester group attached to the cyclopropene ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate inhibits ethylene biosynthesis by binding to the active site of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is responsible for the conversion of ACC to ethylene. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate binds irreversibly to the active site of ACC synthase, preventing the enzyme from functioning and thereby inhibiting ethylene biosynthesis.
Biochemical and Physiological Effects:
The inhibition of ethylene biosynthesis by Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several biochemical and physiological effects. In plants, the inhibition of ethylene biosynthesis by Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can delay fruit ripening, reduce flower senescence, and increase the shelf life of fruits and vegetables. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been shown to reduce the production of ethylene in response to stress, such as drought or high salinity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has several advantages for use in lab experiments. It is a potent inhibitor of ethylene biosynthesis, making it a valuable tool for studying the role of ethylene in various plant physiological processes. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate is also relatively stable and easy to handle, making it a convenient inhibitor to use in experiments. However, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has limitations as well. It is a non-selective inhibitor of ethylene biosynthesis, meaning that it can inhibit the biosynthesis of other compounds that share the same biosynthetic pathway as ethylene. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can have toxic effects on plants at high concentrations.
Direcciones Futuras
Several future directions for research on Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate include the development of more selective inhibitors of ethylene biosynthesis, the investigation of the role of ethylene in plant-microbe interactions, and the use of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate in the development of novel plant growth regulators. In addition, the potential applications of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate in the food industry, such as the development of novel postharvest treatments for fruits and vegetables, warrant further investigation.
Métodos De Síntesis
The synthesis of Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate can be achieved using several methods, including the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of 2-cyano-3,3-dimethylcyclopropene-1-carboxylic acid with diazomethane. The reaction of 2-cyano-3,3-dimethylcyclopropene with methyl chloroformate is another method for synthesizing Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been widely used in scientific research for its unique properties. It is a potent inhibitor of ethylene biosynthesis and has been used to study the role of ethylene in various plant physiological processes. Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has also been used to study the mechanism of action of ethylene receptors in plants. In addition, Methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate has been used to investigate the role of ethylene in fruit ripening and the effect of ethylene on postharvest quality of fruits and vegetables.
Propiedades
Número CAS |
106509-45-9 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
methyl 2-cyano-3,3-dimethylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-8(2)5(4-9)6(8)7(10)11-3/h1-3H3 |
Clave InChI |
ZWIFNHRDDBEQPG-UHFFFAOYSA-N |
SMILES |
CC1(C(=C1C(=O)OC)C#N)C |
SMILES canónico |
CC1(C(=C1C(=O)OC)C#N)C |
Sinónimos |
1-Cyclopropene-1-carboxylicacid,2-cyano-3,3-dimethyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



